REACTION_SMILES
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[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:9][O:10][C:11]([CH2:12][NH2:13])=[O:14].[Cl:31][CH2:32][Cl:33].[ClH:8].[OH2:30].[c:15]1(-[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:16][cH:17][c:18]([C:21](=[O:22])[Cl:23])[cH:19][cH:20]1>>[CH3:9][O:10][C:11]([CH2:12][NH:13][C:21]([c:18]1[cH:17][cH:16][c:15](-[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:20][cH:19]1)=[O:22])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(-c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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COC(=O)CNC(=O)c1ccc(-c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |